Molecular Geometry and Crystallographic Distinction from p,p'-BPA and o,p'-BPA
Single-crystal X-ray diffraction analysis reveals that the dihedral angle between the two planar phenyl rings in 2,2'-isopropylidenediphenol (o,o'-BPA) is 82.61(9)°. This geometry is distinct from its isomers: the three independent molecules of p,p'-BPA exhibit angles of 86.9(2)°, 83.6(2)°, and 79.7(2)°, while o,p'-BPA displays an angle of 84.81° [1]. The unique intramolecular O—H···π and C—H···O hydrogen bonds in o,o'-BPA further differentiate its solid-state packing from the intermolecular O—H···O networks dominant in other isomers [1].
| Evidence Dimension | Dihedral angle between phenyl rings |
|---|---|
| Target Compound Data | 82.61(9)° |
| Comparator Or Baseline | p,p'-BPA: 86.9(2)°, 83.6(2)°, and 79.7(2)° for three independent molecules; o,p'-BPA: 84.81° |
| Quantified Difference | Target compound angle differs by up to 4.3° from p,p'-BPA and 2.2° from o,p'-BPA. |
| Conditions | Single-crystal X-ray diffraction at 293 K. |
Why This Matters
This distinct molecular geometry directly influences the compound's solid-state packing, melting point, and potentially its reactivity in polymerizations or its behavior in supramolecular assemblies, making it a specific research tool rather than a drop-in replacement for other BPA isomers.
- [1] Rozycka-Sokolowska, E., Marciniak, B., & Pavlyuk, V. (2006). 2,2′-Isopropylidenediphenol. Acta Crystallographica Section C, 62(3), o171-o173. View Source
